molecular formula C7H8N4S2 B1359559 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-03-4

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1359559
CAS No.: 1142208-03-4
M. Wt: 212.3 g/mol
InChI Key: CPUBYGVKWHMWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate thienyl and triazine precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazine ring or the thienyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazine or thienyl derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • 4-Amino-6-(4-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
  • 4-Amino-6-(3-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

4-amino-2-thiophen-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-1-2-13-3-4/h1-3,5H,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUBYGVKWHMWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.